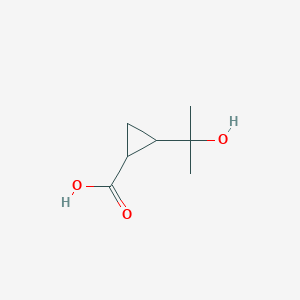
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid is a compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields such as synthetic chemistry, pharmaceutical chemistry, and chemical biology. The cyclopropane ring is known for its strained nature, which imparts unique reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor. For instance, the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst can yield the cyclopropane ring. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: SOCl2, pyridine as solvent.
Major Products Formed
Oxidation: Formation of 2-(2-Oxopropan-2-yl)cyclopropane-1-carboxylic acid.
Reduction: Formation of 2-(2-Hydroxypropan-2-yl)cyclopropane-1-methanol.
Substitution: Formation of 2-(2-Chloropropan-2-yl)cyclopropane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive cyclopropane ring.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The strained cyclopropane ring can undergo ring-opening reactions, which can be exploited in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid
- 2-(2-Hydroxyethyl)cyclopropane-1-carboxylic acid
- 2-(2-Hydroxypropyl)cyclopropane-1-carboxylic acid
Uniqueness
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-7(2,10)5-3-4(5)6(8)9/h4-5,10H,3H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
TZLQEZFNTVQBII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


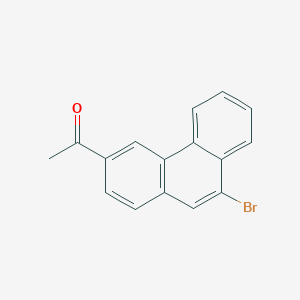
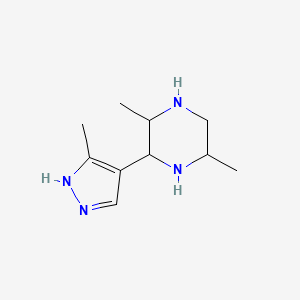
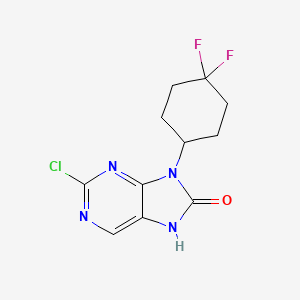
![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
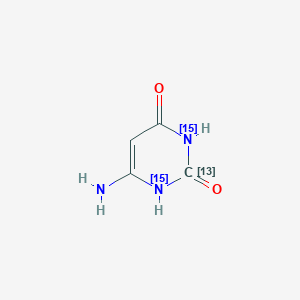
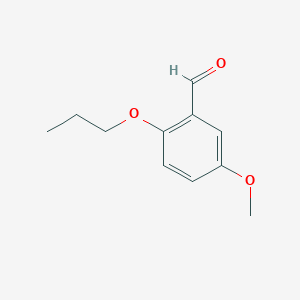
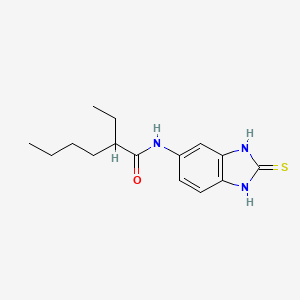
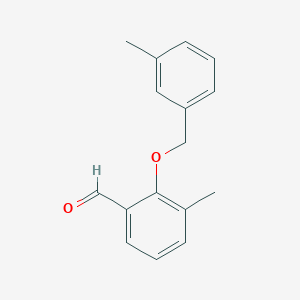
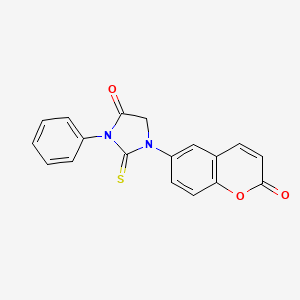
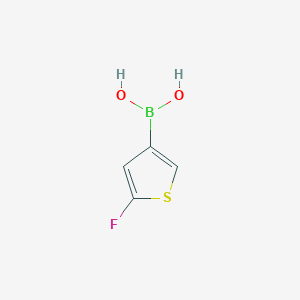

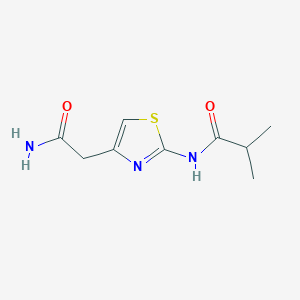
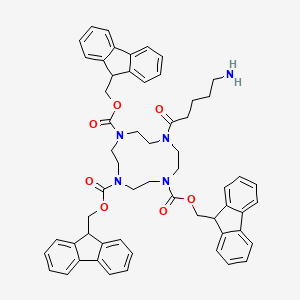
![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)
